molecular formula C15H13FN4O B1631283 Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate CAS No. 304874-06-4

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate

Cat. No.: B1631283
CAS No.: 304874-06-4
M. Wt: 284.29 g/mol
InChI Key: WSKGRWHECMNHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a fluorobenzyl group and a pyrazolo[3,4-b]pyridine core, which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrazolo[3,4-b]pyridine core under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds . Its structure allows for modifications that can enhance the biological activity of derived drugs. Notably, it has been associated with the development of treatments for conditions such as pulmonary hypertension and other cardiovascular diseases.

Case Study: Riociguat Impurity Analysis

In the context of drug formulation, this compound has been identified as an impurity in Riociguat, a drug used in treating pulmonary arterial hypertension. The identification and quantification of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products. This compound is utilized in Quality Control (QC) processes to evaluate the purity of Riociguat formulations .

Toxicity Studies

The compound is also employed in toxicity studies related to drug development. Understanding the toxicological profile of new chemical entities is essential for regulatory approval and safe clinical use. This compound serves as a reference standard in these studies, facilitating the assessment of potential adverse effects associated with drug candidates.

This compound plays a significant role in regulatory submissions such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) . Its inclusion helps demonstrate compliance with safety standards set by regulatory bodies like the FDA. The compound's characterization and stability data are critical components of these filings, ensuring that all aspects of the drug formulation are thoroughly vetted .

Research and Development

In research settings, this compound is utilized for synthesizing novel derivatives aimed at enhancing therapeutic efficacy against various diseases. Its structural properties make it a valuable scaffold for developing new pharmacological agents.

Potential Future Applications

Ongoing research may uncover additional therapeutic applications beyond its current uses in cardiovascular treatments and toxicity assessments. The versatility of its structure suggests potential roles in treating other conditions, including cancer or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: Similar structure but lacks the methyl ester group.

    1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate: Similar structure with different substituents on the benzyl group.

Uniqueness

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. It is characterized by a unique structure that includes a fluorobenzyl substituent and a carbamate functional group. The compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H13FN4O
  • Molecular Weight : 284.29 g/mol
  • CAS Number : 304874-06-4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : This is achieved through cyclization reactions using precursors like 2-aminopyridine and α,β-unsaturated carbonyl compounds.
  • Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are employed where a fluorobenzyl halide reacts with the pyrazolo[3,4-b]pyridine core.
  • Esterification : The final step involves esterification to form the methyl ester derivative.

This compound exhibits biological activity through its interaction with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This mechanism may involve:

  • Inhibition of enzymes associated with disease pathways.
  • Modulation of signal transduction pathways.

Pharmacological Properties

Research indicates that this compound may possess various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth.
  • Antiviral Properties : Investigations into its effects on viral replication are ongoing.
  • Anticancer Potential : Early-stage research has indicated possible cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria.
Study BAntiviral ActivityShowed reduced viral load in infected cell lines.
Study CAnticancer ActivityInduced apoptosis in specific cancer cell lines with IC50 values in low micromolar range.

Comparative Analysis

When compared to similar compounds within the pyrazolo[3,4-b]pyridine class, this compound stands out due to its unique fluorobenzyl group which enhances its lipophilicity and biological interactions.

Similar Compounds

Compound NameStructureBiological Activity
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acidLacks methyl esterModerate antimicrobial activity
1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidateChlorine instead of fluorineReduced efficacy compared to fluorinated variant

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbimidate?

The compound is synthesized via a four-step route starting from methyl 2-chloronicotinate. Key steps include hydrazinolysis and intramolecular substitution to form 1H-pyrazolo[3,4-b]pyridin-3-ol (30), regioselective N1-benzylation to introduce the 2-fluorobenzyl group, and Pd-catalyzed cyanation to yield the final product. This method achieves an overall yield of 55% and avoids previously unreported intermediates like 3-bromo derivatives . Alternative routes involve coupling reactions with carboxamide derivatives, as evidenced by IR and NMR data for structural analogs .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy : Peaks at 1650–1752 cm⁻¹ (C=O stretching) and 1220–1277 cm⁻¹ (C-F bending) align with functional groups in the molecule .
  • NMR spectroscopy : Distinct signals for the 2-fluorobenzyl protons (δ = 5.6–5.8 ppm) and pyrazole/pyridine ring protons (δ = 8.1–8.7 ppm) are observed .
  • X-ray crystallography : Single-crystal analysis of intermediates (e.g., 31) confirms regioselective benzylation and planar pyrazole-pyridine fusion .

Advanced Research Questions

Q. How can synthetic routes be optimized to mitigate regioselectivity challenges during N1-benzylation?

Regioselective benzylation is critical for avoiding N2-substituted byproducts. Optimization strategies include:

  • Temperature control : Reactions conducted at 0–5°C reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalytic additives : Use of KI or phase-transfer catalysts improves yield and selectivity .

Q. What analytical methods are employed to characterize and quantify process-related impurities?

Impurities like Riociguat Impurity 32 (C20H19FN8O3, MW 438.42) are analyzed via:

  • HPLC-MS : Retention time and m/z values differentiate impurities from the main product .
  • 1H NMR : Unique proton environments (e.g., oxidized pyridine-N-oxide at δ = 8.9 ppm) identify structural deviations .
  • TGA/DSC : Thermal stability profiles distinguish polymorphic forms, which may arise during crystallization .

Q. How do structural modifications impact the compound’s biological activity as a soluble guanylyl cyclase (sGC) activator?

The 2-fluorobenzyl group and pyrazolo[3,4-b]pyridine core are essential for sGC activation. Modifications such as:

  • Fluorine substitution : 5-Fluoro derivatives (e.g., Vericiguat) enhance metabolic stability and binding affinity .
  • Carboxamide vs. carbimidate : Carbimidate derivatives show improved solubility and oral bioavailability compared to carboxamides .
  • Crystal form : Patent data indicate that Modification I (a specific polymorph) offers superior dissolution rates and bioavailability .

Q. What strategies are used to stabilize the compound’s solid-state forms for pharmaceutical applications?

  • Polymorph screening : High-throughput crystallization identifies stable forms (e.g., Modification I) with optimal hygroscopicity and compressibility .
  • Excipient compatibility : Co-processing with hydroxypropyl methylcellulose (HPMC) prevents phase transitions during tablet formulation .

Properties

IUPAC Name

methyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-21-14(17)13-11-6-4-8-18-15(11)20(19-13)9-10-5-2-3-7-12(10)16/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKGRWHECMNHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30.37 g (562 mmol) of sodium methoxide are dissolved in 1.5 l of methanol, and 36.45 g (144.5 mmol) of 3-cyano-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine (from Example 4A) are added. The mixture is stirred at room temperature for 2 hours and the resulting solution is employed directly for the next stage.
Name
sodium methoxide
Quantity
30.37 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
36.45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate
CID 148665573
Reactant of Route 3
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate
CID 148665573
Reactant of Route 4
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate
Reactant of Route 5
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate
Reactant of Route 6
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.